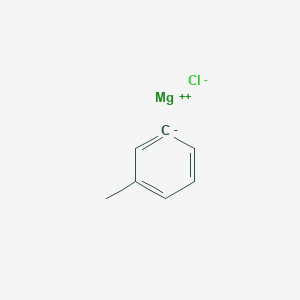

Magnesium;methylbenzene;chloride

描述

属性

IUPAC Name |

magnesium;methylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDAONIIDXWYSC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=C1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402695 | |

| Record name | m-Tolylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121905-60-0 | |

| Record name | m-Tolylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Tolylmagnesium Chloride: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of p-tolylmagnesium chloride, a vital Grignard reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, detailed synthesis protocols, key applications, and critical safety considerations associated with this versatile organometallic compound.

Introduction: The Significance of Aryl Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1] Among these, aryl Grignard reagents, such as p-tolylmagnesium chloride, are particularly instrumental in the synthesis of complex aromatic and biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[2] This guide focuses specifically on p-tolylmagnesium chloride, offering insights into its preparation and utility, grounded in established chemical principles and laboratory practices.

Core Properties of p-Tolylmagnesium Chloride

p-Tolylmagnesium chloride is typically handled as a solution, most commonly in tetrahydrofuran (THF) or diethyl ether, as the pure solid is highly reactive.[1] The solution's appearance can range from clear to turbid and light grey to brown or even black.[3]

Chemical and Physical Data

A summary of the key identifiers and physicochemical properties of p-tolylmagnesium chloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 696-61-7 | PubChem[4] |

| Molecular Formula | C₇H₇ClMg | PubChem[4] |

| Molecular Weight | 150.89 g/mol | PubChem[4] |

| Appearance | Typically a dark colored solution | BOC Sciences[5] |

| Density | Approximately 0.974 g/mL at 25 °C (for a solution in THF) | ChemicalBook[6] |

| Solubility | Highly soluble in diethyl ether and THF | [7] |

Synthesis of p-Tolylmagnesium Chloride: A Detailed Protocol

The synthesis of p-tolylmagnesium chloride follows the general principle of Grignard reagent formation: the reaction of an aryl halide with magnesium metal in an ethereal solvent. The following protocol is a representative procedure for the in-situ preparation of p-tolylmagnesium chloride.

Causality in Experimental Design

The success of a Grignard reaction is highly dependent on the exclusion of water and atmospheric oxygen. Water, being protic, will protonate the Grignard reagent, rendering it inactive. Oxygen can also react with the Grignard reagent, leading to the formation of undesired byproducts. Therefore, the use of anhydrous solvents and an inert atmosphere is paramount. The initiation of the reaction can sometimes be sluggish; the use of a small crystal of iodine or pre-activation of the magnesium turnings can facilitate the start of the reaction.

Experimental Workflow: Synthesis of p-Tolylmagnesium Chloride

Caption: Workflow for the synthesis of p-tolylmagnesium chloride.

Step-by-Step Protocol

-

Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[8]

-

Magnesium Activation (Optional but Recommended): Place magnesium turnings (1.2 equivalents) in the flask and gently heat with a heat gun under vacuum, then cool under an inert atmosphere. This helps to remove any surface oxides that may inhibit the reaction.

-

Initiation: Add a small portion of anhydrous tetrahydrofuran (THF) to the flask, along with a crystal of iodine. The disappearance of the iodine color is an indicator of magnesium activation.

-

Addition of Aryl Halide: Slowly add a solution of p-chlorotoluene (1.0 equivalent) in anhydrous THF from the dropping funnel to the stirred magnesium suspension.[8]

-

Maintaining the Reaction: The reaction is exothermic and should initiate spontaneously. The rate of addition should be controlled to maintain a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Quantification: The concentration of the resulting p-tolylmagnesium chloride solution should be determined by titration before use in subsequent reactions.[6]

Key Applications in Organic Synthesis

p-Tolylmagnesium chloride is a versatile nucleophile used in a variety of carbon-carbon bond-forming reactions. Its applications are extensive in both academic research and industrial processes, particularly in the synthesis of pharmaceuticals and fine chemicals.[7]

Kumada Cross-Coupling Reactions

The Kumada coupling is a transition metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide, providing a powerful method for the synthesis of biaryls and substituted styrenes.[9] p-Tolylmagnesium chloride is an excellent coupling partner in these reactions.

Caption: General workflow for a Kumada cross-coupling reaction.

-

Catalyst Loading: In a flame-dried, inert atmosphere-purged flask, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppp)Cl₂) (1-5 mol%).

-

Addition of Reactants: Add the aryl halide (e.g., bromobenzene, 1.0 equivalent) and anhydrous THF.

-

Grignard Addition: Slowly add the previously prepared and titrated solution of p-tolylmagnesium chloride (1.1-1.5 equivalents) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Addition to Carbonyl Compounds

One of the most fundamental and widely used reactions of Grignard reagents is their addition to the electrophilic carbon of a carbonyl group.[10] This reaction provides a reliable route to a variety of alcohols. The reaction of p-tolylmagnesium chloride with aldehydes yields secondary alcohols, while its reaction with ketones produces tertiary alcohols.

Caption: Mechanism of Grignard addition to a ketone.

-

Setup: In a flame-dried, inert atmosphere-purged flask, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Slowly add the solution of p-tolylmagnesium chloride (1.1 equivalents) to the stirred solution of cyclohexanone.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Safety and Handling

Grignard reagents such as p-tolylmagnesium chloride are highly reactive and require careful handling.

-

Moisture Sensitivity: They react violently with water and other protic sources. All reactions must be conducted under strictly anhydrous conditions.[6]

-

Flammability: The ethereal solvents used for Grignard reagents are highly flammable. Reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Corrosivity: Grignard reagents are corrosive and can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves, must be worn.

-

Quenching: Unused Grignard reagents must be quenched carefully. A common procedure involves the slow addition of the reagent to a stirred, cooled solution of a less reactive protic solvent like isopropanol, followed by ethanol, and then water.

Conclusion

p-Tolylmagnesium chloride is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its ability to act as a potent nucleophile in a variety of transformations, most notably in Kumada couplings and additions to carbonyls, makes it an indispensable reagent for the construction of complex molecular architectures. A thorough understanding of its properties, coupled with meticulous experimental technique and a commitment to safety, will enable researchers to effectively harness the synthetic potential of this important organometallic compound.

References

- Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. (n.d.).

- A Review on Grignard Reagent. (2023). International Journal of Pharmaceutical Sciences and Medicine, 8(4), 132-142.

- The Grignard Reagents. (2009). Organometallics, 28(1), 1-15.

- Frost, C. G., & Le Nôtre, J. (n.d.). The addition of alkylmagnesium derivatives to carbonyl compounds is one of the most versatile reactions in organic synthesis. Science of Synthesis.

- United States Patent Office. (n.d.).

-

NIST. (n.d.). Magnesium chloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. (2013, November 12). Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv

- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (2014). Chemical Reviews, 114(17), 8681-8734.

-

NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

- New Functionalized Grignard Reagents and their Applications in Amination Reactions. (2003). PhD Thesis, Ludwig-Maximilians-Universität München.

-

KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 7). 11.6: Alcohols from Carbonyl Compounds- Grignard Reagents. Retrieved from [Link]

- p-Tolylmagnesium Chloride 95%. (n.d.).

- Safety aspects of the process control of Grignard reactions. (2005). Journal of Loss Prevention in the Process Industries, 18(4-6), 375-380.

- Pharmaceutical syntheses featuring the Grignard reaction. (2021). Reaction Chemistry & Engineering, 6(1), 8-22.

-

The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]

-

OWL. (n.d.). Selected Thermodynamic Data at 298.15 Kelvin. Retrieved from [Link]

- Google Patents. (n.d.). EP1836184B1 - Improved process for the kumada coupling reaction.

-

PubChem. (n.d.). Magnesium, chloro(4-methylphenyl)-. Retrieved from [Link]

- Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. (2014). Organic Letters, 16(24), 6314-6317.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. asianpubs.org [asianpubs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Khan Academy [khanacademy.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. BJOC - Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes [beilstein-journals.org]

- 10. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Methylphenylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenylmagnesium chloride, a prominent member of the Grignard reagent family, serves as a cornerstone in synthetic organic chemistry. Its utility in forming carbon-carbon bonds makes it an invaluable tool for constructing complex molecular architectures, a critical process in drug discovery and development. This guide offers an in-depth exploration of the physical properties of 4-methylphenylmagnesium chloride, providing field-proven insights and methodologies for its effective handling and application. As a Senior Application Scientist, the following discourse is structured to blend technical accuracy with practical causality, ensuring a self-validating system of protocols and information.

Core Molecular and Physical Characteristics

4-Methylphenylmagnesium chloride, with the chemical formula C₇H₇ClMg, is an organomagnesium compound that is rarely isolated as a pure solid.[1][2] It is most commonly synthesized and utilized as a solution in an ethereal solvent, typically tetrahydrofuran (THF).[2] The inherent reactivity of the carbon-magnesium bond dictates its physical state and handling requirements.

Key Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇ClMg | [1][2] |

| Molecular Weight | 150.89 g/mol | [1][2] |

| CAS Number | 696-61-7 | [1][2] |

| Appearance | Typically a brown colored liquid in solution.[2] Grignard reagents, in general, can range from colorless to pale yellow or brown.[3] | |

| Solubility | Soluble in ethereal solvents such as diethyl ether and tetrahydrofuran (THF).[4] | |

| Stability | Highly reactive and sensitive to moisture and air.[3][4][5] It reacts violently with water.[4][6][7] |

The Schlenk Equilibrium: A Dynamic Existence in Solution

A fundamental concept governing the state of Grignard reagents in solution is the Schlenk equilibrium. This equilibrium describes the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and magnesium dihalide. This dynamic interplay is crucial for understanding the reagent's reactivity and physical behavior.

Caption: Workflow for the synthesis of 4-methylphenylmagnesium chloride.

Determination of Concentration (Titration)

The concentration of the prepared Grignard reagent solution must be determined before use. A common method is back-titration.

Methodology:

-

Quenching: A known excess of a standard acid (e.g., HCl) is added to a known volume of the Grignard solution. This reaction neutralizes the Grignard reagent and any unreacted magnesium.

-

Titration: The excess acid is then titrated with a standardized solution of a strong base (e.g., NaOH) using an indicator such as phenolphthalein.

-

Calculation: The amount of acid consumed by the Grignard reagent is determined by subtracting the amount of excess acid (determined by the base titration) from the initial amount of acid. This allows for the calculation of the molarity of the 4-methylphenylmagnesium chloride solution.

Spectroscopic Characterization

While challenging to isolate, spectroscopic data for Grignard reagents in solution can be obtained.

-

¹H NMR: The proton NMR spectrum of a Grignard reagent will show characteristic shifts for the protons on the aromatic ring. Due to the electron-donating nature of the MgCl group, the aromatic protons would be expected to be shifted upfield compared to the starting 4-chlorotoluene. For a related compound, p-chlorophenylmagnesium bromide in ether, the aromatic protons appear as a multiplet. [8]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the formation of the Grignard reagent by observing the disappearance of the C-Cl stretching vibration of the starting material, 4-chlorotoluene. [9]

Safety and Hazards

4-Methylphenylmagnesium chloride is a hazardous substance that requires careful handling.

-

Flammability: It is highly flammable, and its solutions in ethereal solvents have low flash points. [4][10]* Reactivity with Water: It reacts violently with water, releasing flammable gases. [4][6][7]* Corrosivity: It causes severe skin burns and eye damage. [4][10] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, must be worn. All operations should be conducted in a well-ventilated fume hood.

Conclusion

4-Methylphenylmagnesium chloride is a powerful synthetic tool whose physical properties are intrinsically linked to its high reactivity. A thorough understanding of its behavior in solution, particularly the Schlenk equilibrium, and strict adherence to anhydrous and inert handling techniques are paramount for its successful and safe application in research and development. The protocols and data presented in this guide provide a solid foundation for scientists to harness the synthetic potential of this important Grignard reagent.

References

-

Wikipedia. (n.d.). Methylmagnesium chloride. Retrieved from [Link]

-

PubChem. (n.d.). Magnesium, chloro(4-methylphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Methylmagnesium chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Silane, trimethyl(4-phenyl-1,3-butadienyl)-, (E,E)-. Retrieved from [Link]

- Google Patents. (n.d.). US2777886A - Preparation of phenyl magnesium chloride.

-

ChemRxiv. (2020). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

-

Alfa Aesar. (2025). Safety Data Sheet: Methylmagnesium chloride, 3M in THF. Retrieved from [Link]

-

PubChem. (n.d.). Magnesium, bromo(4-methylphenyl)-. Retrieved from [Link]

Sources

- 1. Magnesium, chloro(4-methylphenyl)- | C7H7ClMg | CID 11829629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. novaphene.com [novaphene.com]

- 3. CAS 676-58-4: Methylmagnesium chloride | CymitQuimica [cymitquimica.com]

- 4. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Methylmagnesium chloride | CH3ClMg | CID 12670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 4-CHLOROPHENYLMAGNESIUM BROMIDE(873-77-8) 1H NMR [m.chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

synthesis of p-tolylmagnesium chloride from p-chlorotoluene

An In-Depth Technical Guide to the Synthesis of p-Tolylmagnesium Chloride from p-Chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of p-tolylmagnesium chloride, a vital Grignard reagent in organic chemistry. With a focus on practical application and theoretical understanding, this document delves into the reaction mechanism, offers a detailed experimental protocol, and addresses common challenges and safety considerations. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of Aryl Grignard Reagents

Grignard reagents, organomagnesium halides with the general formula R-Mg-X, are among the most versatile and widely utilized reagents in organic synthesis.[1][2] Discovered by Victor Grignard in 1900, a feat that earned him the Nobel Prize in Chemistry in 1912, these compounds serve as powerful nucleophiles and strong bases.[2] Their ability to form new carbon-carbon bonds makes them indispensable tools for constructing complex molecular architectures, a cornerstone of pharmaceutical and fine chemical manufacturing.[1][3]

Among the vast family of Grignard reagents, aryl variants like p-tolylmagnesium chloride are of particular importance. The tolyl moiety is a common structural motif in a multitude of biologically active molecules and advanced materials. The controlled introduction of this group via Grignard addition or cross-coupling reactions is a frequent and critical transformation in multi-step synthetic sequences.[3][4] This guide focuses specifically on the , a readily available and cost-effective starting material. While aryl bromides and iodides are generally more reactive, the successful synthesis from the less reactive chloride is often economically advantageous in large-scale production.

Reaction Mechanism and Theoretical Considerations

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[1][2] The magnesium effectively inserts itself between the carbon and the halogen atom.[1] The reaction is understood to occur on the surface of the magnesium metal and is thought to proceed through a radical mechanism.[5]

The key steps in the formation of p-tolylmagnesium chloride are:

-

Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the p-chlorotoluene, leading to the formation of a radical anion.

-

Dissociation: The radical anion rapidly dissociates to form a p-tolyl radical and a chloride anion.

-

Radical Recombination: The p-tolyl radical then reacts with the magnesium surface to form the organomagnesium compound.

The solvent plays a crucial role in stabilizing the Grignard reagent. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used because the lone pairs of electrons on the oxygen atom coordinate with the magnesium, forming a stable complex.[2][6] This coordination is essential for the solubility and reactivity of the Grignard reagent.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of p-tolylmagnesium chloride. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Magnesium turnings | Reactant |

| p-Chlorotoluene | Starting material |

| Tetrahydrofuran (THF), anhydrous | Solvent |

| Iodine crystal | Initiator |

| Ethyl bromide | Initiator |

| Nitrogen or Argon gas | Inert atmosphere |

| Three-neck round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Addition funnel | For controlled addition of reagents |

| Magnetic stirrer and stir bar | For agitation |

| Heating mantle | For temperature control |

| Ice-water bath | For cooling |

Step-by-Step Methodology

-

Apparatus Setup and Preparation:

-

Assemble a three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a gas inlet for an inert atmosphere (Nitrogen or Argon).

-

Thoroughly dry all glassware in an oven at >100°C for several hours or by flame-drying under a stream of inert gas to remove any traces of water.[7] Moisture will quench the Grignard reagent.[8]

-

Allow the glassware to cool to room temperature under the inert atmosphere.

-

-

Magnesium Activation and Reaction Initiation:

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine and a few drops of ethyl bromide to the magnesium turnings.[9] The iodine helps to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[2]

-

Gently warm the flask with a heat gun until violet iodine vapors are observed. This indicates the activation of the magnesium surface.

-

-

Grignard Reagent Formation:

-

Prepare a solution of p-chlorotoluene (1 equivalent) in anhydrous THF in the addition funnel.

-

Add a small portion (approximately 10%) of the p-chlorotoluene solution to the activated magnesium turnings.

-

The reaction should initiate, which is typically indicated by a gentle bubbling, a color change, and an exothermic response.[10] If the reaction does not start, gentle warming may be necessary.[11]

-

Once the reaction has initiated, add the remaining p-chlorotoluene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[11] The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, it can be controlled by cooling the flask in an ice-water bath.[12]

-

After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material.[9]

-

-

Completion and Storage:

-

Once the reaction is complete, the solution will typically be a dark, grayish-brown color.

-

Allow the solution to cool to room temperature. The p-tolylmagnesium chloride is now ready for use in subsequent reactions.

-

For storage, the Grignard reagent should be kept under an inert atmosphere to prevent decomposition by moisture and atmospheric oxygen.[2]

-

Critical Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an excellent solvent for stabilizing the Grignard reagent through coordination.[2][6] Its higher boiling point compared to diethyl ether allows for higher reaction temperatures, which can be beneficial for less reactive chlorides. |

| Temperature | Reflux (approx. 66°C for THF) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly reactive towards oxygen and moisture.[8] |

| Magnesium Activation | Iodine and/or Ethyl Bromide | Removes the passivating magnesium oxide layer and exposes a fresh, reactive magnesium surface.[2] |

| Addition Rate | Slow, dropwise addition | Controls the exothermicity of the reaction and minimizes the formation of the Wurtz coupling byproduct.[8] |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the synthesis of p-tolylmagnesium chloride.

Caption: Experimental workflow for the synthesis of p-tolylmagnesium chloride.

Characterization and Quantification: Titration of Grignard Reagents

It is crucial to determine the exact concentration of the prepared Grignard reagent solution before its use in subsequent reactions. Titration is the most common method for this purpose. Several titration methods are available, each with its own advantages.

Common Titration Methods

| Method | Titrant | Indicator | Endpoint Color Change |

| Iodine Titration | Iodine in THF with LiCl | Self-indicating | Brown to colorless[13][14] |

| Diphenylacetic Acid Titration | Diphenylacetic acid | Self-indicating | Colorless to persistent yellow[15] |

| 1,10-Phenanthroline Titration | sec-Butanol or Menthol | 1,10-Phenanthroline | Formation of a persistent colored complex[15][16] |

Recommended Titration Protocol (Iodine Method)

-

To a flame-dried vial under an inert atmosphere, add a known amount of iodine.

-

Dissolve the iodine in anhydrous THF containing lithium chloride. The LiCl helps to solubilize the magnesium iodide byproduct.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the Grignard reagent solution via a syringe until the brown color of the iodine disappears.[14]

-

The concentration can be calculated based on the volume of the Grignard reagent required to react with the known amount of iodine.

Troubleshooting and Side Reactions

Failure to Initiate

This is the most common issue encountered in Grignard synthesis. The primary cause is a passivating layer of magnesium oxide on the surface of the magnesium turnings.[2]

-

Solution:

-

Activation: Use of chemical activators like iodine, ethyl bromide, or 1,2-dibromoethane is highly effective.[2][17]

-

Mechanical Activation: Crushing a few pieces of the magnesium turnings in the flask with a dry glass rod can expose a fresh, reactive surface.[18]

-

Sonication: Using an ultrasonic bath can also help to disrupt the oxide layer and initiate the reaction.[2]

-

Wurtz Coupling

A significant side reaction is the Wurtz coupling, where the already formed Grignard reagent reacts with the unreacted p-chlorotoluene to form 4,4'-dimethylbiphenyl.[19][20]

-

Mitigation Strategies:

-

Slow Addition: A slow, dropwise addition of the p-chlorotoluene solution helps to maintain a low concentration of the halide in the reaction mixture, thus minimizing the Wurtz coupling.[8]

-

Efficient Stirring: Good agitation ensures that the added halide reacts quickly with the magnesium surface rather than with the Grignard reagent in solution.

-

Temperature Control: While heat is required for initiation, excessively high temperatures can favor the Wurtz reaction. Maintaining a controlled, gentle reflux is optimal.[8]

-

Logical Relationships in Grignard Synthesis

The success of a Grignard synthesis depends on the interplay of several critical factors. The following diagram illustrates these relationships.

Caption: Logical relationships between key factors for a successful Grignard synthesis.

Safety Precautions

The synthesis and handling of Grignard reagents require strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

-

Flammability: Ethereal solvents like THF are highly flammable.[12] Ensure that there are no open flames or spark sources in the vicinity of the experiment.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic and can lead to a runaway reaction if the addition of the halide is too fast.[12] Always have an ice-water bath ready to cool the reaction if necessary.

-

Reactivity with Water: Grignard reagents react violently with water.[8] Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[21]

-

Inert Atmosphere: Work in a well-ventilated fume hood and maintain an inert atmosphere throughout the synthesis and handling of the Grignard reagent.[12]

Conclusion

The is a robust and scalable process that provides access to a valuable synthetic intermediate. By understanding the underlying reaction mechanism, carefully controlling the experimental parameters, and adhering to strict safety protocols, researchers and drug development professionals can consistently achieve high yields of this important Grignard reagent. The insights and detailed methodologies presented in this guide are intended to empower scientists to confidently and successfully perform this synthesis, facilitating the advancement of their research and development endeavors.

References

- United States Patent Office. (n.d.). Preparation of p-tolyl magnesium chloride tetrahydrofuran complex. Google Patents.

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

Organ, M. G., et al. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. York University. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

-

Cahiez, G., et al. (n.d.). The Manganese-Catalyzed Cross-Coupling Reaction. DTU Research Database. Retrieved from [Link]

-

Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

-

Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(8), 1836-1847. Retrieved from [Link]

-

Lindsley, C. W., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. Retrieved from [Link]

-

Toppr. (n.d.). p-Chlorotoluene could be produced by mixing toluene with which of the following reagents? Retrieved from [Link]

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved from [Link]

-

Ashby, E. C., & Oswald, J. (1998). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 1(4), 531-533. Retrieved from [Link]

-

ACG Publications. (n.d.). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. Retrieved from [Link]

-

ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

-

EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

-

Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Vibzzlab. (2022, February 15). Synthesis of p-Chlorotoluene. YouTube. Retrieved from [Link]

-

ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? Retrieved from [Link]

-

Organ, M. G. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15957-16027. Retrieved from [Link]

-

Knochel, P., et al. (n.d.). Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources. ChemRxiv. Retrieved from [Link]

-

Lindsley, C. W., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

-

TradeIndia. (n.d.). p-Tolylmagnesium Chloride 95%. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Homocoupling of Hetroaryl/Aryl/Alkyl Grignard Reagents: I2. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

-

ResearchGate. (2016, January 27). What are the specific dangers associated with Grignard reagents? Retrieved from [Link]

-

University of Calgary. (n.d.). Ch23: Aryl Grignards. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

-

Mikael Begtrup. (2010, May 10). K 286 Titration of a Grignard Reagent Solution. Retrieved from [Link]

-

BYJU'S. (n.d.). Wurtz Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide.

-

Aakash Institute. (n.d.). Wurtz-Fittig Reaction. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. uwindsor.ca [uwindsor.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. quora.com [quora.com]

- 13. epfl.ch [epfl.ch]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 20. byjus.com [byjus.com]

- 21. acs.org [acs.org]

Spectral Data Analysis of p-Tolylmagnesium Chloride: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectral data for p-tolylmagnesium chloride, a crucial Grignard reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of this air- and moisture-sensitive organometallic compound. We will explore the theoretical underpinnings, predicted spectral features, and practical considerations for obtaining and interpreting high-quality data.

The Dynamic Nature of Grignard Reagents in Solution: The Schlenk Equilibrium

Before delving into the specific spectral data of p-tolylmagnesium chloride, it is imperative to understand its behavior in solution. Grignard reagents, with the general formula RMgX, do not exist as simple monomeric species in ethereal solvents like tetrahydrofuran (THF). Instead, they are involved in a dynamic equilibrium known as the Schlenk equilibrium.[1][2] This equilibrium involves the disproportionation of the Grignard reagent into a diorganomagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

For p-tolylmagnesium chloride, the equilibrium can be represented as:

2 (p-Tolyl)MgCl ⇌ (p-Tolyl)₂Mg + MgCl₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, temperature, and the nature of the organic and halide components. This dynamic interplay of species in solution has a direct impact on the observed NMR and IR spectra, which often reflect a weighted average of the different magnesium-containing compounds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of p-tolylmagnesium chloride. However, due to its reactivity, sample preparation requires stringent air- and moisture-free conditions, typically employing Schlenk line techniques.

Predicted ¹H NMR Spectrum

For p-tolylmagnesium chloride, we anticipate the following signals:

-

Aromatic Protons: The four aromatic protons will appear as two distinct signals, each integrating to 2H. Due to the electron-donating nature of the methyl group and the electron-withdrawing effect of the magnesium-bearing carbon, we expect two doublets. The protons ortho to the methyl group (and meta to the MgCl group) will be slightly shielded, while the protons meta to the methyl group (and ortho to the MgCl group) will be deshielded. The expected chemical shifts are in the range of δ 7.0-7.8 ppm .

-

Methyl Protons: The methyl group protons will appear as a singlet, integrating to 3H. This signal is expected in the upfield region, likely around δ 2.2-2.4 ppm .

The precise chemical shifts will be influenced by the solvent and the position of the Schlenk equilibrium.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide further structural confirmation. The predicted chemical shifts are as follows:

-

Aromatic Carbons: Four signals are expected for the aromatic carbons.

-

The ipso-carbon attached to the magnesium will be significantly deshielded due to the electropositive nature of magnesium, appearing at a very downfield chemical shift, likely in the range of δ 160-170 ppm .

-

The carbon bearing the methyl group is expected around δ 135-140 ppm .

-

The two sets of non-equivalent CH carbons in the aromatic ring will likely appear in the range of δ 125-135 ppm .

-

-

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, anticipated around δ 20-25 ppm .

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to -CH₃) | 7.0 - 7.4 (d, 2H) | 125 - 130 |

| Aromatic CH (meta to -CH₃) | 7.4 - 7.8 (d, 2H) | 130 - 135 |

| Aromatic C-CH₃ | - | 135 - 140 |

| Aromatic C-MgCl | - | 160 - 170 |

| -CH₃ | 2.2 - 2.4 (s, 3H) | 20 - 25 |

Table 1: Predicted ¹H and ¹³C NMR data for p-tolylmagnesium chloride in THF.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and bonding within the p-tolylmagnesium chloride molecule. The interpretation of the IR spectrum of a Grignard reagent should account for the vibrations of the organic moiety, the carbon-magnesium bond, and the influence of the solvent.

Predicted IR Absorption Bands

The key expected absorption bands for p-tolylmagnesium chloride are summarized below:

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹ .

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹, in the region of 2850-2970 cm⁻¹ .

-

Aromatic C=C Stretch: The aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

-

C-Mg Stretch: A key diagnostic peak for Grignard reagents is the carbon-magnesium stretching vibration. For aryl Grignard reagents, this band is typically observed in the far-infrared region. For phenylmagnesium compounds, this absorption is reported to be in the range of 365-383 cm⁻¹ .[4] This band is often broad.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Mg Stretch | 365 - 383 |

Table 2: Predicted key IR absorption bands for p-tolylmagnesium chloride.

Experimental Protocols

The highly reactive nature of p-tolylmagnesium chloride necessitates careful handling under an inert atmosphere to prevent decomposition by air or moisture.

NMR Sample Preparation using Schlenk Line Technique

NMR sample preparation workflow.

-

Preparation of Glassware: Ensure the J. Young NMR tube and all syringes are oven-dried and cooled under a stream of inert gas (argon or nitrogen).

-

Inert Atmosphere: Attach the J. Young NMR tube to a Schlenk line via an appropriate adapter. Evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Sample Transfer: Under a positive pressure of inert gas, transfer approximately 0.5 mL of the p-tolylmagnesium chloride solution in THF into the NMR tube using a gastight syringe.

-

Solvent Addition: Add approximately 0.1 mL of deuterated THF (THF-d₈) for locking and shimming purposes.

-

Sealing and Mixing: Securely close the J. Young valve. Invert the tube several times to ensure thorough mixing.

-

Analysis: The sample is now ready for NMR analysis.

IR Spectroscopy Sample Preparation (In-situ Monitoring)

For IR analysis, in-situ monitoring using an Attenuated Total Reflectance (ATR) probe is the preferred method for reactive species like Grignard reagents.

In-situ IR monitoring workflow.

-

Setup: In a glovebox or under a positive pressure of inert gas on a Schlenk line, place the p-tolylmagnesium chloride solution in a suitable reaction vessel.

-

Probe Insertion: Carefully insert a clean and dry ATR-IR probe into the solution, ensuring a good seal to maintain the inert atmosphere.

-

Background Spectrum: Acquire a background spectrum of the pure solvent (THF) under the same conditions.

-

Sample Spectrum: Record the IR spectrum of the p-tolylmagnesium chloride solution.

-

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the spectrum of the solute.

Conclusion

The spectral analysis of p-tolylmagnesium chloride presents unique challenges due to its reactive nature and the complexities of the Schlenk equilibrium. While direct, publicly available spectral data is scarce, a comprehensive understanding can be achieved through the analysis of analogous compounds and a strong theoretical foundation. This guide provides a robust framework for predicting, obtaining, and interpreting the NMR and IR spectra of p-tolylmagnesium chloride, empowering researchers to confidently characterize this important organometallic reagent in their synthetic endeavors.

References

-

PubChem. (n.d.). Phenylmagnesium chloride. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). Phenylmagnesium chloride solution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Ashby, E. C., & Smith, M. B. (1964). Infrared Spectral Studies of Grignard Solutions. Journal of the American Chemical Society, 86(20), 4363–4369.

- Brodmann, T., Koos, P., Metzger, A., & Ley, S. V. (2011). Continuous Preparation of Arylmagnesium Reagents in Flow with Inline IR Monitoring. Organic Process Research & Development, 15(5), 1154–1159.

- Harder, S. (2023). Schlenk-type Equilibria of Grignard-analogous Arylberyllium Complexes: Steric Effects. ChemRxiv.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). Phenylmagnesium chloride solution. Retrieved from [Link]

- Harder, S. (2023). Schlenk-type Equilibria of Grignard-analogous Arylberyllium Complexes: Steric Effects. ChemRxiv.

-

Evans, D. A. (n.d.). Schlenk Equilibrium. Retrieved from [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Plum, W. B. (1937). Infrared Absorption Spectra of Four Grignard Solutions. The Journal of Chemical Physics, 5(3), 172.

-

LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

- Lains, F., & Lledós, A. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. The Journal of Physical Chemistry B, 121(15), 3843–3851.

- Deitmann, E., Menges-Flanagan, G., & Ziegenbalg, D. (2024). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics, 43(3), 219-226.

-

Wiley Analytical Science. (2021). Using NMR to uncover a new Schlenk equilibrium. Retrieved from [Link]

-

Pearson. (n.d.). Identify the important bands you would expect to find in an IR spectrum. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Huang, A., et al. (2005). Asymmetric synthesis of pyrrolidinoindolines. Application for the practical total synthesis of (−)-phenserine. Journal of the American Chemical Society, 127(15), 5342-5344.

Sources

The Cornerstone of Carbon-Carbon Bond Formation: A Technical Guide to the Historical Development of Arylmagnesium Halides in Synthesis

For Researchers, Scientists, and Drug Development Professionals

From its serendipitous discovery to its indispensable role in modern synthetic chemistry, the arylmagnesium halide, a subclass of the celebrated Grignard reagent, has fundamentally reshaped the landscape of organic synthesis. This guide provides an in-depth exploration of the historical evolution of these powerful nucleophiles, tracing their journey from a laboratory curiosity to a cornerstone of academic and industrial research, particularly in the realm of drug development. We will delve into the key discoveries, the mechanistic intricacies of their formation, the challenges that spurred innovation, and the transformative applications that continue to emerge.

The Genesis of a Reagent: From Barbier's Observation to Grignard's Nobel-Winning Breakthrough

The story of the Grignard reagent begins not with Victor Grignard himself, but with his mentor, Philippe Barbier. In the late 19th century, Barbier was investigating the reaction of methyl iodide and a ketone with magnesium metal in a single pot, observing the formation of the expected tertiary alcohol, albeit with inconsistent yields.[1] It was Grignard, tasked with improving this reaction, who made the pivotal discovery in 1900 that pre-reacting the organic halide with magnesium in anhydrous ether produced a soluble and remarkably reactive organomagnesium species.[2][3] This two-step process, separating the formation of the reagent from its subsequent reaction, provided a reliable and versatile method for carbon-carbon bond formation, a discovery for which Grignard was awarded the Nobel Prize in Chemistry in 1912.[2]

Interestingly, historical records suggest that Herman Fleck may have unknowingly synthesized phenylmagnesium bromide as early as 1890 while reacting diphenylmagnesium with bromine.[4] However, it was Grignard's systematic investigation and full realization of the broad synthetic potential of these organometallic compounds that cemented his legacy.[4] His initial work laid the foundation for the development of a vast arsenal of Grignard reagents, including the synthetically crucial arylmagnesium halides.

Unraveling the Formation of Arylmagnesium Halides: A Mechanistic Perspective

The formation of an arylmagnesium halide (ArMgX) involves the reaction of an aryl halide (ArX) with magnesium metal in an ethereal solvent. While seemingly straightforward, the underlying mechanism is a complex heterogeneous process occurring on the surface of the magnesium. The generally accepted mechanism proceeds through a radical pathway, initiated by a single-electron transfer (SET) from the magnesium metal to the aryl halide.

The Radical Mechanism of Grignard Reagent Formation

Figure 1: The radical mechanism for the formation of an arylmagnesium halide on the surface of magnesium metal.

Evidence for this radical mechanism comes from studies using radical probes, which are molecules designed to undergo characteristic rearrangements if a radical intermediate is formed.[5] The formation of cyclized products in these experiments provides strong support for the transient existence of an aryl radical.[5]

The Schlenk Equilibrium: A Dynamic Coexistence in Solution

Once formed, arylmagnesium halides in ethereal solvents do not exist as simple monomeric "ArMgX" species. Instead, they are part of a dynamic equilibrium known as the Schlenk equilibrium, first described by Wilhelm Schlenk.[2] This equilibrium involves the disproportionation of the Grignard reagent into a dialkylmagnesium species (Ar₂Mg) and magnesium dihalide (MgX₂).

2 ArMgX ⇌ Ar₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the aryl group, the halogen, the solvent, and the temperature.[2] This complex solution behavior is crucial to understanding the reactivity and selectivity of Grignard reagents in various synthetic applications.

Overcoming Hurdles: Challenges and Breakthroughs in Aryl Grignard Synthesis

The synthesis of arylmagnesium halides has not been without its challenges. The lower reactivity of aryl halides, particularly aryl chlorides, compared to their alkyl counterparts posed a significant hurdle in the early days of Grignard chemistry.[6] This lower reactivity is attributed to the stronger carbon-halogen bond in sp²-hybridized systems and the delocalization of electrons in the aromatic ring.

Several key breakthroughs have addressed these challenges and expanded the scope of aryl Grignard reagents:

-

Magnesium Activation: The passivating oxide layer on the surface of commercially available magnesium can inhibit the reaction. Various methods have been developed to activate the magnesium, thereby increasing its surface area and reactivity. These methods include:

-

Mechanical Activation: Stirring the magnesium turnings under an inert atmosphere can physically remove the oxide layer.[7]

-

Chemical Activation: The use of activating agents such as iodine, 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAH) can chemically clean the magnesium surface.[1][8]

-

Rieke Magnesium: A highly reactive form of magnesium can be prepared by the reduction of a magnesium salt with an alkali metal, such as lithium or potassium. This "Rieke magnesium" is a fine, black powder with a large surface area, capable of reacting with even unreactive organic halides.[9]

-

-

Solvent Effects: The choice of solvent is critical for the successful formation of Grignard reagents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium center, stabilizing the Grignard reagent.[6][10] THF is generally a better solvent than diethyl ether for the preparation of Grignard reagents from less reactive aryl chlorides due to its higher boiling point and better solvating ability.

-

Additives for Enhanced Reactivity: The addition of certain salts, such as lithium chloride (LiCl), can facilitate the formation of Grignard reagents from challenging substrates.[1] The presence of LiCl is believed to break up passivating magnesium halide layers on the metal surface and form more reactive organomagnesium species.

Table 1: Comparison of Methods for Magnesium Activation

| Activation Method | Description | Advantages | Disadvantages |

| Iodine | A crystal of iodine is added to the magnesium turnings. | Simple, commonly used. | Can lead to side reactions, particularly Wurtz-type coupling. |

| 1,2-Dibromoethane | A small amount is added to initiate the reaction. | Effective for initiating sluggish reactions. | Introduces a byproduct (ethylene). |

| DIBAH | Diisobutylaluminum hydride is used to clean the Mg surface. | Allows for initiation at lower temperatures.[1] | Requires handling of a pyrophoric reagent. |

| Rieke Magnesium | Highly reactive magnesium powder from the reduction of MgCl₂. | Enables reaction with unreactive halides like aryl fluorides and chlorides.[9] | Requires a separate preparation step for the activated magnesium. |

The Synthetic Powerhouse: Applications of Arylmagnesium Halides

The true significance of arylmagnesium halides lies in their vast and ever-expanding applications in organic synthesis. Their ability to act as powerful carbon nucleophiles has made them invaluable tools for the construction of complex molecular architectures.

Formation of Carbon-Carbon Bonds with Carbonyl Compounds

One of the most fundamental applications of aryl Grignard reagents is their reaction with carbonyl compounds to form alcohols.[11] This reaction provides a reliable method for the synthesis of secondary and tertiary alcohols with at least one aryl substituent.

-

Reaction with Aldehydes: Arylmagnesium halides react with aldehydes to produce secondary alcohols.

-

Reaction with Ketones: Reaction with ketones yields tertiary alcohols.[12]

-

Reaction with Esters and Acid Chlorides: Aryl Grignard reagents typically add twice to esters and acid chlorides to form tertiary alcohols, where two of the substituents are identical aryl groups.[3] However, under carefully controlled conditions, the reaction with acid chlorides can be stopped at the ketone stage.[13]

-

Reaction with Carbon Dioxide: Carboxylation of aryl Grignard reagents with carbon dioxide, followed by an acidic workup, is a classic method for the synthesis of benzoic acid derivatives.[14]

Revolutionizing Cross-Coupling Reactions

While Grignard reagents do not typically react with organic halides, the advent of transition metal catalysis unlocked a new realm of possibilities.[15] The discovery that catalysts based on metals like iron, nickel, palladium, and copper could mediate the cross-coupling of arylmagnesium halides with other organic halides was a watershed moment in organic synthesis.

The Kumada-Corriu coupling , one of the earliest examples of such a reaction, utilizes nickel or palladium catalysts to couple Grignard reagents with aryl or vinyl halides.[15] This reaction and its subsequent variations have become indispensable for the synthesis of biaryls and other conjugated systems, which are common motifs in pharmaceuticals and advanced materials.

Figure 2: General scheme for the Kumada-Corriu cross-coupling reaction.

The development of robust and efficient catalysts has enabled the use of more readily available and less expensive aryl chlorides as coupling partners, further enhancing the utility of this methodology in large-scale industrial applications.

A Vital Tool in Drug Discovery and Development

The ability to efficiently construct complex molecular frameworks has made arylmagnesium halides a cornerstone of drug discovery and development. Many blockbuster drugs contain biaryl or other arylated structures that can be synthesized using Grignard-based methodologies. The versatility and cost-effectiveness of these reagents make them attractive for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Experimental Protocol: Synthesis of Phenylmagnesium Bromide

The following is a representative protocol for the laboratory-scale synthesis of phenylmagnesium bromide, a commonly used aryl Grignard reagent.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine (a single crystal)

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

Procedure:

-

Apparatus Setup: Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and a stopper. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

-

Magnesium Preparation: Place the magnesium turnings and a single crystal of iodine into the flask.

-

Initial Reagent Addition: Add a small portion of the anhydrous diethyl ether to the flask, just enough to cover the magnesium.

-

Initiation of Reaction: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small amount of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed at the magnesium surface. Gentle warming with a heat gun or a warm water bath may be necessary to start the reaction.[16]

-

Controlled Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

-

Completion of Reaction: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution of phenylmagnesium bromide is then ready for use in subsequent reactions.

Safety Precautions:

-

Grignard reagents are highly reactive and moisture-sensitive. All operations must be carried out under strictly anhydrous conditions.[17]

-

Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

The reaction can be exothermic. Have an ice bath readily available to control the reaction rate.

Conclusion and Future Outlook

From its humble beginnings as an improvement on an unreliable reaction, the arylmagnesium halide has evolved into one of the most powerful and versatile reagents in the synthetic chemist's toolbox. The journey of its development is a testament to the power of fundamental research and the continuous drive for innovation. The challenges encountered in its synthesis have spurred the development of new activation methods and a deeper understanding of organometallic reactivity.

Today, arylmagnesium halides are indispensable in both academic and industrial settings, enabling the efficient construction of a vast array of organic molecules, from simple building blocks to complex pharmaceuticals. As the demand for more efficient and sustainable synthetic methods grows, the story of the arylmagnesium halide is far from over. Future research will likely focus on the development of even more robust and functional-group-tolerant Grignard reagents, the discovery of novel catalytic systems for cross-coupling reactions, and their application in emerging fields such as flow chemistry and automated synthesis. The legacy of Victor Grignard continues to inspire chemists to explore the boundless possibilities of these remarkable reagents.

References

-

ACS Publications. (n.d.). The Grignard Reagents. Organometallics. Retrieved from [Link]

-

Wikipedia. (2023, November 7). Grignard reagent. Retrieved from [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

-

A Snippet of Grignard Reagent's Histroy. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Grignard Synthesis. Retrieved from [Link]

-

ResearchGate. (2008). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Retrieved from [Link]

-

Wikipedia. (2023, November 23). Grignard reaction. Retrieved from [Link]

-

ACS Publications. (2009, March 16). The Grignard Reagents. Organometallics. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A Snippet of Grignard Reagent's Histroy. Resonance. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

Wikipedia. (2023, November 7). Grignard reagent. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

-

YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium. Wellcome Centre for Anti-Infectives Research. Retrieved from [Link]

-

Wikipedia. (2023, November 7). Phenylmagnesium bromide. Retrieved from [Link]

-

PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 7). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). TRIPHENYLCARBINOL. Retrieved from [Link]

-

ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]

-

ACS Publications. (2022, October 7). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). HIGHLY REACTIVE MAGNESIUM FOR THE PREPARATION OF GRIGNARD REAGENTS: 1-NORBORNANECARBOXYLIC ACID. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Grignard reagent - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Grignard reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: p-Tolylmagnesium Chloride as a Robust Nucleophile for the Synthesis of Tertiary Alcohols from Ketones

Abstract

This technical guide provides an in-depth exploration of p-tolylmagnesium chloride, a vital organometallic compound, in its role as a potent nucleophile for the synthesis of tertiary alcohols via reaction with ketones. We will delve into the mechanistic underpinnings of this classic Grignard reaction, offer detailed, field-tested protocols for both the preparation of the Grignard reagent and its subsequent reaction with a model ketone, and discuss critical parameters that ensure reaction success and safety. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Power of Grignard Reagents in C-C Bond Formation

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Among the most powerful tools for this purpose are Grignard reagents, organomagnesium halides (R-MgX) first detailed by Victor Grignard, a discovery that earned him the Nobel Prize in Chemistry in 1912.[1][2] These reagents are prized for their ability to act as strong nucleophiles, attacking electrophilic carbon centers to create new C-C bonds with high efficiency.[3][4]

p-Tolylmagnesium chloride, an aryl Grignard reagent, is particularly useful for introducing the p-tolyl moiety into a molecular structure.[] When reacted with ketones, it undergoes a nucleophilic addition to the carbonyl carbon, a reaction that, after an acidic workup, yields a tertiary alcohol.[1][6] This transformation is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[7]

Scientific Principles and Reaction Mechanism

The efficacy of the Grignard reaction hinges on the inherent polarity of both the Grignard reagent and the ketone.

-

Nucleophilicity of the Grignard Reagent: The bond between the carbon of the tolyl group and the magnesium atom is highly polarized, with significant electron density on the carbon. This imparts a strong nucleophilic character to the tolyl group.[1]

-

Electrophilicity of the Ketone: The carbonyl group (C=O) in a ketone is also polarized, with the more electronegative oxygen atom drawing electron density away from the carbonyl carbon, rendering it electrophilic and susceptible to nucleophilic attack.[8][9]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nucleophilic carbon of the p-tolylmagnesium chloride attacks the electrophilic carbonyl carbon of the ketone. This breaks the π-bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[1][4][8]

-

Acidic Workup: The reaction mixture is then treated with a protic acid (e.g., dilute HCl or saturated NH₄Cl solution) to protonate the negatively charged oxygen of the alkoxide intermediate, yielding the final tertiary alcohol product and water-soluble magnesium salts.[1][4][10]

Caption: General workflow of the Grignard reaction with a ketone.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic solvents like water.[3][11][12][13] This acid-base reaction is much faster than the desired nucleophilic addition and will quench the Grignard reagent, forming toluene and magnesium salts, thus halting the synthesis.[14] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[11][13]

-

Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. They are aprotic and possess lone pairs of electrons on the oxygen atom that coordinate with the magnesium, stabilizing the Grignard reagent in solution.[14]

-

Inert Atmosphere: To prevent reaction with atmospheric moisture and oxygen, the reaction is conducted under an inert atmosphere, typically nitrogen or argon.[13]

Detailed Protocols

Protocol 1: Preparation of p-Tolylmagnesium Chloride

This protocol describes the in situ preparation of p-tolylmagnesium chloride from p-chlorotoluene.

Materials:

-

Magnesium turnings

-

p-Chlorotoluene

-

Anhydrous tetrahydrofuran (THF)

-

Initiator (e.g., iodine crystal, 1,2-dibromoethane, or ethyl bromide)[15]

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

-

Apparatus Setup: Assemble the glassware and flame-dry it under a stream of inert gas to remove all traces of moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. A color change or bubble formation indicates activation.[16]

-

Reagent Preparation: In the dropping funnel, prepare a solution of p-chlorotoluene (1.0 equivalent) in anhydrous THF.

-

Initiation: Add a small portion (approx. 10%) of the p-chlorotoluene solution to the magnesium turnings. The reaction mixture may need gentle warming with a heat gun to initiate.[17] Successful initiation is marked by the disappearance of the iodine color, bubble formation, and a gentle reflux of the solvent.[16]

-

Addition: Once the reaction has started, add the remaining p-chlorotoluene solution dropwise at a rate that maintains a steady reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

-

Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[15] The resulting greyish-black solution is the p-tolylmagnesium chloride reagent and should be used immediately.[13]

Caption: Workflow for preparing p-tolylmagnesium chloride.

Protocol 2: Synthesis of 1,1-diphenyl-1-(p-tolyl)methanol from Benzophenone

This protocol details the reaction of the prepared p-tolylmagnesium chloride with benzophenone.

Materials:

-

p-Tolylmagnesium chloride solution (prepared as above)

-

Benzophenone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

-

Diethyl ether or ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Cool the freshly prepared p-tolylmagnesium chloride solution in an ice bath.

-

Ketone Addition: Dissolve benzophenone (1.0 equivalent relative to the starting p-chlorotoluene) in anhydrous THF and add this solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over a stirred mixture of ice and saturated aqueous NH₄Cl solution.[10] This will protonate the alkoxide and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-